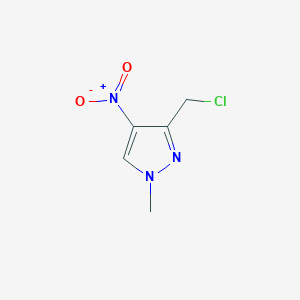

3-(Chloromethyl)-1-methyl-4-nitropyrazole

Beschreibung

Eigenschaften

IUPAC Name |

3-(chloromethyl)-1-methyl-4-nitropyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6ClN3O2/c1-8-3-5(9(10)11)4(2-6)7-8/h3H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XERWECGGWIVVFP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=N1)CCl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Strategies and Methodologies

Synthetic Pathways to the Pyrazole (B372694) Ring System

The formation of the pyrazole ring is the foundational step in the synthesis of 3-(chloromethyl)-1-methyl-4-nitropyrazole. This is typically achieved through cyclization and condensation reactions, followed by modifications to introduce the required functionalities at specific positions.

Cyclization and Condensation Reactions for Pyrazole Core Formation

The classical approach to synthesizing the pyrazole ring involves the condensation of a 1,3-dicarbonyl compound or its synthetic equivalent with a hydrazine (B178648) derivative. For the synthesis of pyrazoles with substitution patterns amenable to further functionalization, precursors such as β-ketoesters or diketones are commonly employed. The reaction with hydrazine or its substituted derivatives leads to the formation of the pyrazole ring through a cyclocondensation mechanism. The regioselectivity of this reaction is a critical consideration and is influenced by the nature of the substituents on both the dicarbonyl compound and the hydrazine.

Multicomponent reactions have also emerged as powerful tools for the efficient construction of polysubstituted pyrazoles in a single step. These reactions often involve the combination of an aldehyde, a β-ketoester, and a hydrazine, sometimes in the presence of a catalyst, to afford highly functionalized pyrazole cores.

Strategies for C-Nitration of Pyrazole Rings

The introduction of a nitro group at the C4 position of the pyrazole ring is a key step in the synthesis of the target molecule. Direct nitration of the pyrazole ring is a common method. This electrophilic aromatic substitution is typically carried out using a mixture of nitric acid and sulfuric acid. The reaction conditions, such as temperature and reaction time, must be carefully controlled to achieve selective mononitration at the desired C4 position and to avoid the formation of dinitrated or other isomeric byproducts.

For instance, the nitration of pyrazole itself can yield 4-nitropyrazole. One reported method involves reacting pyrazole with a mixture of fuming nitric acid and fuming sulfuric acid to achieve a high yield of 4-nitropyrazole. researchgate.net Another approach involves the rearrangement of N-nitropyrazole in the presence of sulfuric acid. researchgate.net The choice of nitrating agent and reaction conditions is crucial for controlling the regioselectivity of the nitration process.

| Starting Material | Nitrating Agent | Conditions | Product | Yield | Reference |

| Pyrazole | Fuming HNO₃ / Fuming H₂SO₄ | 50°C, 1.5 h | 4-Nitropyrazole | 85% | researchgate.net |

| N-Nitropyrazole | Concentrated H₂SO₄ | 90°C, 24 h | 4-Nitropyrazole | - | researchgate.net |

| 4-Iodopyrazole | Fuming HNO₃ / Zeolite | THF | 4-Nitropyrazole | - | researchgate.net |

N-Alkylation Approaches for 1-Methyl Substitution

The introduction of the methyl group at the N1 position of the pyrazole ring is typically achieved through N-alkylation. For a non-symmetrically substituted pyrazole like 4-nitropyrazole, direct methylation can lead to a mixture of N1 and N2 isomers. Therefore, regioselective methylation is a significant challenge.

One strategy to achieve regioselective N1-methylation is to utilize sterically bulky α-halomethylsilanes as masked methylating reagents. These reagents have been shown to significantly improve the selectivity of N-alkylation over traditional methylating agents. rsc.org Another approach involves the methylation of a pre-functionalized pyrazole where one of the nitrogen atoms is sterically hindered or electronically deactivated, thus favoring methylation at the desired nitrogen. The choice of the methylating agent (e.g., methyl iodide, dimethyl sulfate) and the reaction conditions (e.g., base, solvent) plays a critical role in determining the regioselectivity and yield of the N-alkylation reaction.

Incorporation of the Chloromethyl Moiety

The final key functionalization in the synthesis of this compound is the introduction of the chloromethyl group at the C3 position. This can be a challenging step due to the potential for reaction at other positions on the pyrazole ring.

Regioselective Chloromethylation Techniques at the C3 Position

Direct chloromethylation of the 1-methyl-4-nitropyrazole precursor at the C3 position is one possible route. However, electrophilic substitution on the pyrazole ring typically occurs at the C4 position if it is unsubstituted. With the C4 position already occupied by a nitro group, the reactivity of the C3 and C5 positions towards electrophiles needs to be considered. The electron-withdrawing nature of the nitro group deactivates the ring, making direct electrophilic substitution more challenging.

A more reliable and regioselective approach involves the functionalization of a precursor that already contains a suitable handle at the C3 position. A common strategy is to start with a pyrazole derivative bearing a carboxylic acid or an ester group at the C3 position. This carboxyl group can then be reduced to a hydroxymethyl group, which is subsequently converted to the desired chloromethyl group.

For example, the synthesis can proceed from 1-methyl-4-nitropyrazole-3-carboxylic acid. This precursor can be reduced to 1-methyl-4-nitropyrazole-3-methanol. The resulting alcohol can then be treated with a chlorinating agent, such as thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃), to afford this compound. This multi-step approach offers better control over the regiochemistry and is often the preferred method for introducing the chloromethyl group at the C3 position.

Precursors and Reagents for Chloromethyl Group Introduction

As outlined above, a key precursor for the introduction of the chloromethyl group at the C3 position is 1-methyl-4-nitropyrazole-3-carboxylic acid or its corresponding ester. The synthesis of this precursor can be achieved through various cyclocondensation strategies.

Once the C3-hydroxymethyl intermediate, 1-methyl-4-nitropyrazole-3-methanol , is obtained, several reagents can be employed for its conversion to the chloromethyl derivative.

Common chlorinating agents for this transformation include:

Thionyl chloride (SOCl₂): This is a widely used reagent for converting alcohols to alkyl chlorides. The reaction is typically carried out in an inert solvent, and the byproducts (SO₂ and HCl) are gaseous, which simplifies purification.

Phosphorus oxychloride (POCl₃): Another effective reagent for this conversion.

Concentrated Hydrochloric Acid (HCl): In some cases, concentrated HCl can be used, particularly for activated alcohols.

The choice of reagent and reaction conditions will depend on the specific substrate and the desired reaction outcome.

| Precursor | Reagent | Product |

| 1-Methyl-4-nitropyrazole-3-methanol | Thionyl chloride (SOCl₂) | This compound |

| 1-Methyl-4-nitropyrazole-3-methanol | Phosphorus oxychloride (POCl₃) | This compound |

Multi-Step Synthesis Design for this compound

The synthesis of this compound, a functionalized heterocyclic compound, requires a deliberate multi-step approach. The design of its synthesis is crucial for ensuring high purity, efficiency, and scalability. This involves careful consideration of the reaction sequence, optimization of each step, and incorporation of sustainable practices.

Sequential and Convergent Synthesis Routes

The construction of the this compound molecule is typically achieved through a sequential, or linear, synthesis strategy. This approach involves the stepwise modification of a starting material through a series of consecutive reactions until the final product is formed.

A plausible sequential route can be conceptualized starting from a simple pyrazole ring. The key transformations would include:

Nitration: The pyrazole ring is first nitrated to introduce the nitro group at the 4-position. This is a common reaction for pyrazoles, often using a mixture of nitric acid and sulfuric acid. nih.gov

Methylation: The subsequent step is the N-methylation of the 4-nitropyrazole. This places the methyl group on one of the nitrogen atoms of the pyrazole ring.

Hydroxymethylation: Introduction of a hydroxymethyl group at the 3-position can be achieved through various methods, such as reaction with formaldehyde. mdpi.com

Chlorination: The final step involves the conversion of the hydroxymethyl group to a chloromethyl group. This is a standard transformation often accomplished using reagents like thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃). google.com

Optimization of Reaction Conditions and Yields

To maximize the efficiency of the synthesis of this compound, each reaction step must be carefully optimized. Key parameters that are typically adjusted include temperature, reaction time, solvent, catalyst, and the stoichiometry of the reactants. researchgate.netmdpi.com The goal is to achieve the highest possible yield of the desired product while minimizing the formation of byproducts and unreacted starting materials. nih.gov

The following interactive table illustrates a hypothetical optimization study for the chlorination step (conversion of 3-(hydroxymethyl)-1-methyl-4-nitropyrazole to the final product), a common practice in process development chemistry. thieme.de

| Entry | Chlorinating Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | SOCl₂ | Dichloromethane (DCM) | 25 | 4 | 75 |

| 2 | SOCl₂ | Dichloromethane (DCM) | 40 (reflux) | 2 | 88 |

| 3 | SOCl₂ | Toluene | 60 | 2 | 85 |

| 4 | (COCl)₂ | Dichloromethane (DCM) | 25 | 3 | 92 |

| 5 | PCl₅ | Chloroform | 40 | 3 | 81 |

This table is a hypothetical representation of an optimization process.

Based on such a study, oxalyl chloride in DCM at room temperature (Entry 4) would be identified as the optimal condition, providing the highest yield for this specific transformation.

Green Chemistry Principles in Synthetic Route Design

Modern synthetic chemistry places a strong emphasis on sustainability and environmental responsibility, guided by the principles of Green Chemistry. scirp.org The design of a synthetic route for this compound can be significantly improved by incorporating these principles. nih.gov

Key considerations for a "greener" synthesis include:

Atom Economy: Designing the synthesis so that the maximum number of atoms from the reactants are incorporated into the final product, thus reducing waste.

Use of Safer Chemicals: Whenever possible, substituting hazardous reagents and solvents with less toxic alternatives. For example, replacing highly toxic methylating agents like dimethyl sulfate (B86663) with greener options such as dimethyl carbonate. researchgate.net

Energy Efficiency: Conducting reactions at ambient temperature and pressure to reduce energy consumption. Microwave-assisted synthesis can sometimes be a more energy-efficient alternative to conventional heating. scirp.org

Catalysis: Utilizing catalytic reagents in small amounts is superior to using stoichiometric reagents, which are consumed in the reaction and generate more waste. researchgate.net

Renewable Feedstocks: Starting from renewable materials where feasible, although this can be challenging for complex heterocyclic compounds. nih.gov

Reduction of Derivatives: Minimizing the use of protecting groups to avoid extra steps of protection and deprotection, which reduces waste and improves efficiency. researchgate.net

By applying these principles, the environmental impact of producing this compound can be substantially minimized, making the process more sustainable and cost-effective in the long run. scirp.org

Analytical and Spectroscopic Characterization Techniques in Synthetic Organic Chemistry

Following its synthesis, the identity and purity of this compound must be unequivocally confirmed. This is achieved through a combination of analytical and spectroscopic techniques that provide detailed information about the molecule's structure and composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the structure of organic molecules. Both ¹H NMR and ¹³C NMR spectroscopy provide crucial information about the carbon-hydrogen framework of this compound. nih.gov

¹H NMR Spectroscopy: This technique provides information about the number of different types of protons in the molecule, their chemical environment, and their proximity to other protons. For this compound, the ¹H NMR spectrum is expected to show three distinct signals:

A singlet for the proton on the pyrazole ring (C5-H). Its chemical shift would be significantly downfield due to the electron-withdrawing effects of the adjacent nitro group and the aromatic nature of the ring.

A singlet for the two protons of the chloromethyl group (-CH₂Cl).

A singlet for the three protons of the N-methyl group (-NCH₃).

¹³C NMR Spectroscopy: This spectrum reveals the number of different types of carbon atoms in the molecule. The spectrum of this compound would show five distinct signals corresponding to the five carbon atoms in the molecule (three in the ring, one in the chloromethyl group, and one in the N-methyl group). The chemical shifts of the ring carbons are influenced by the attached substituents. researchgate.netresearchgate.net

The following table presents the predicted NMR data for this compound based on known data for similar pyrazole derivatives.

| Group | Predicted ¹H NMR (ppm) | Predicted ¹³C NMR (ppm) |

| N-CH₃ | ~3.9 - 4.1 | ~35 - 40 |

| C-CH₂Cl | ~4.7 - 4.9 | ~40 - 45 |

| Pyrazole C3- | - | ~145 - 150 |

| Pyrazole C4-NO₂ | - | ~135 - 140 |

| Pyrazole C5-H | ~8.0 - 8.5 | ~125 - 130 |

These are predicted values and may vary depending on the solvent and experimental conditions.

Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be used to further confirm the assignments by showing correlations between connected protons and between protons and their directly attached carbons.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. libretexts.org The IR spectrum of this compound would display characteristic absorption bands corresponding to the vibrations of its specific bonds. mdpi.com

Key expected absorptions include:

C-H Stretching: Aliphatic C-H stretching from the methyl and chloromethyl groups would appear just below 3000 cm⁻¹. Aromatic C-H stretching from the pyrazole ring proton would be observed just above 3000 cm⁻¹. lumenlearning.comlibretexts.org

N-O Stretching (Nitro Group): The nitro group (NO₂) is a strong IR absorber and will show two distinct, strong stretching bands: an asymmetric stretch typically around 1550-1500 cm⁻¹ and a symmetric stretch around 1350-1300 cm⁻¹. nist.gov

C=N and C=C Stretching: The stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the pyrazole ring typically appear in the 1600-1400 cm⁻¹ region. lumenlearning.com

C-Cl Stretching: The carbon-chlorine bond stretch is usually found in the fingerprint region of the spectrum, typically between 800 and 600 cm⁻¹. Its identification can sometimes be complicated by the presence of other absorptions in this region.

The table below summarizes the expected characteristic IR absorption bands for the compound.

| Functional Group | Bond Vibration | Expected Frequency (cm⁻¹) | Intensity |

| Aromatic C-H | Stretch | ~3100 - 3050 | Medium |

| Aliphatic C-H | Stretch | ~2980 - 2850 | Medium |

| Nitro (NO₂) | Asymmetric Stretch | ~1550 - 1500 | Strong |

| Nitro (NO₂) | Symmetric Stretch | ~1350 - 1300 | Strong |

| Pyrazole Ring | C=N, C=C Stretch | ~1600 - 1400 | Medium-Variable |

| Chloromethyl | C-Cl Stretch | ~800 - 600 | Medium-Strong |

The presence of these characteristic peaks in the IR spectrum provides strong evidence for the successful synthesis of this compound and the incorporation of all its key functional groups.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical tool used to determine the molecular weight and elucidate the structure of compounds by analyzing their mass-to-charge ratio (m/z) after ionization. For this compound (C₅H₆ClN₃O₂), this technique provides definitive confirmation of its molecular mass and offers insights into its structural stability through fragmentation analysis.

The molecular weight of this compound is 175.57 g/mol . In an electron impact (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 175. Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), an isotopic peak [M+2]⁺ at m/z 177 with an intensity of about one-third of the molecular ion peak would be a characteristic feature, confirming the presence of a single chlorine atom in the molecule.

The fragmentation pattern of nitropyrazoles is often characterized by the initial loss of the nitro group (NO₂) researchgate.net. Other typical fragmentation pathways for this specific molecule would involve the cleavage of the chloromethyl group. Key fragmentation patterns can be predicted based on the structure and general fragmentation rules for similar compounds researchgate.netlibretexts.org.

Table 1: Predicted Mass Spectrometry Fragmentation for this compound

| Fragment Ion | m/z (for ³⁵Cl) | Neutral Loss | Description |

|---|---|---|---|

| [C₅H₆ClN₃O₂]⁺ | 175 | - | Molecular Ion (M⁺) |

| [C₅H₆ClN₃O]⁺ | 159 | O | Loss of an oxygen atom |

| [C₅H₆ClN₂]⁺ | 129 | NO₂ | Loss of the nitro group |

| [C₄H₃N₃O₂]⁺ | 125 | CH₂Cl | Loss of the chloromethyl radical |

These fragmentation patterns provide a veritable fingerprint for the molecule, allowing for its unambiguous identification in complex mixtures and confirming the connectivity of its constituent atoms.

X-ray Diffraction (XRD) for Solid-State Structure Determination

X-ray diffraction (XRD) on a single crystal is the definitive method for determining the three-dimensional atomic arrangement of a compound in its solid state mkuniversity.ac.in. This technique yields precise data on bond lengths, bond angles, and torsion angles, providing an exact model of the molecule's conformation and how it packs within a crystal lattice mdpi.com.

While specific crystallographic data for this compound is not widely published, analysis of related nitropyrazole structures reveals common features researchgate.netmdpi.com. An XRD analysis would be expected to show a largely planar pyrazole ring. The substituents—the chloromethyl, methyl, and nitro groups—would have specific orientations relative to this ring, influenced by steric and electronic effects.

The key structural parameters that would be determined from an XRD analysis include:

Unit Cell Dimensions: The dimensions (a, b, c) and angles (α, β, γ) of the basic repeating unit of the crystal.

Space Group: The symmetry elements that describe the arrangement of molecules in the crystal.

Bond Lengths and Angles: Precise measurements for all bonds (e.g., C-N, N-N, C-Cl, N-O) and angles, confirming the pyrazole ring structure and the geometry of the substituents.

Intermolecular Interactions: The analysis would also reveal non-covalent interactions, such as hydrogen bonds or van der Waals forces, which dictate the crystal packing nih.gov.

Such data is crucial for understanding the physical properties of the compound and for computational chemistry studies that correlate structure with reactivity or biological activity researchgate.net.

Chromatographic Techniques for Purification and Purity Assessment

Chromatographic methods are essential for the separation, purification, and assessment of the purity of synthesized compounds. For a moderately polar molecule like this compound, several techniques are applicable.

High-Performance Liquid Chromatography (HPLC) is a primary tool for purity analysis and preparative purification. A reverse-phase method would likely be effective, utilizing a nonpolar stationary phase (like C18) and a polar mobile phase sielc.com. A gradient elution, for example with water and acetonitrile, would allow for the efficient separation of the target compound from starting materials, byproducts, and other impurities mdpi.com.

Gas Chromatography (GC) , often coupled with mass spectrometry (GC-MS), is another powerful technique for purity assessment, particularly for volatile and thermally stable compounds acs.orgmdpi.com. The choice of a capillary column with a suitable stationary phase (e.g., a polysiloxane) and an optimized temperature program would be critical for achieving good separation of the pyrazole derivative from any closely related isomers or impurities researchgate.net.

Column Chromatography is a standard method for purification on a larger scale. Using silica (B1680970) gel as the stationary phase and a solvent system of increasing polarity (e.g., a mixture of hexane (B92381) and ethyl acetate), it is possible to isolate the desired compound with high purity mdpi.com. The progress of the separation is typically monitored by Thin-Layer Chromatography (TLC) , which provides a quick and convenient way to assess the composition of different fractions nih.gov.

Table 2: Chromatographic Methods for this compound

| Technique | Stationary Phase | Typical Mobile Phase/Conditions | Purpose |

|---|---|---|---|

| HPLC | C18 silica gel | Water/Acetonitrile gradient | Purity assessment, preparative purification |

| GC | Polysiloxane-based capillary column | Helium carrier gas, temperature programming | Purity assessment, isomer separation |

| Column Chromatography | Silica gel | Hexane/Ethyl acetate (B1210297) gradient | Preparative purification |

These chromatographic techniques are fundamental to ensuring that samples of this compound are of sufficient purity for subsequent use in research and development.

Chemical Reactivity and Transformation Studies

Reactivity of the Chloromethyl Group

The chloromethyl group (-CH₂Cl) attached to the pyrazole (B372694) ring is a reactive site primarily amenable to nucleophilic substitution reactions, where the chlorine atom acts as a leaving group.

Nucleophilic Substitution Reactions

The chlorine atom of the chloromethyl group can be readily displaced by a variety of nucleophiles. This reactivity is fundamental to the functionalization of the methyl group at the 3-position. A notable example is the reaction with sodium azide (B81097) (NaN₃) to introduce an azido (B1232118) group.

In a study focused on the synthesis of azido- and nitratoalkyl nitropyrazoles, 1-hydroxymethyl-4-nitropyrazole was first converted to the corresponding chloromethyl derivative using thionyl chloride with a high yield of 87%. acs.org This 3-(chloromethyl)-1-methyl-4-nitropyrazole was then reacted with sodium azide to yield the azidomethyl product. acs.org However, this reaction can present challenges, as the nitro group on the pyrazole ring also becomes susceptible to nucleophilic attack, potentially leading to a mixture of products. Careful control of reaction conditions, such as the stoichiometry of the nucleophile, is crucial to achieve selective substitution at the chloromethyl group. For instance, using 1.5 equivalents of sodium azide has been shown to result in the substitution of both the chlorine atom and the nitro group, necessitating chromatographic separation of the desired product. acs.org

The following table summarizes a representative nucleophilic substitution reaction of the chloromethyl group:

| Reactant | Nucleophile | Product | Yield (%) | Reference |

| This compound | Sodium Azide (NaN₃) | 3-(Azidomethyl)-1-methyl-4-nitropyrazole | 87 | acs.org |

Formation of Quaternary Ammonium (B1175870) Salts and Other Derivatives

The chloromethyl group serves as an excellent electrophile for the quaternization of tertiary amines, leading to the formation of quaternary ammonium salts. This reaction, a type of N-alkylation, proceeds via a nucleophilic attack of the lone pair of electrons on the nitrogen atom of the tertiary amine on the carbon atom of the chloromethyl group, displacing the chloride ion.

While specific examples detailing the quaternization of this compound are not extensively documented in the reviewed literature, the general principles of the Menshutkin reaction are well-established. The reaction of an alkyl halide with a tertiary amine is a standard method for the synthesis of quaternary ammonium salts. For instance, the reaction of methyl chloride with trimethylamine (B31210) is a classic example of this transformation. mdpi.com The reactivity in such reactions is influenced by factors including the nature of the tertiary amine, the solvent, and the temperature.

Further derivatization of the chloromethyl group can also be envisioned with other nucleophiles such as cyanides, thiolates, and alkoxides, opening avenues for the synthesis of a wide array of functionalized pyrazoles.

Reductive Transformations of Halomethyl Precursors

The reductive transformation of the chloromethyl group in this compound can lead to the corresponding methyl-substituted pyrazole. This process involves the replacement of the chlorine atom with a hydrogen atom. Such reductions are typically achieved using various reducing agents, often involving catalytic hydrogenation or metal-based reductions.

While specific literature on the reductive dehalogenation of this compound is scarce, related transformations on similar structures provide insight into potential synthetic routes. For instance, catalytic hydrogenation is a common method for the reduction of various functional groups. google.com However, in a molecule containing a nitro group, careful selection of the catalyst and reaction conditions is paramount to achieve chemoselectivity, as the nitro group is also readily reducible.

Reactivity of the Nitro Group

The nitro group (-NO₂) at the 4-position of the pyrazole ring is a strong electron-withdrawing group, which significantly influences the reactivity of the pyrazole ring. It can be either substituted by strong nucleophiles or reduced to an amino group.

Nucleophilic Aromatic Substitution of the Nitro Group

The electron-withdrawing nature of the nitro group deactivates the pyrazole ring towards electrophilic attack but activates it for nucleophilic aromatic substitution (SNAr). In this reaction, the nitro group can act as a leaving group and be displaced by a potent nucleophile. The position of the nitro group and the nature of other substituents on the pyrazole ring play a crucial role in the feasibility and regioselectivity of such substitutions.

Studies on various nitropyrazoles have demonstrated the viability of this reaction. For example, in 3,4-dinitropyrazoles, the nitro group at the 3-position can be selectively substituted by S-, O-, and N-nucleophiles. nih.gov Similarly, 1-methoxymethyl-3,4,5-trinitropyrazole undergoes regioselective substitution of the nitro group at the 5-position with N-nucleophiles. nih.gov In the context of this compound, the nitro group at the 4-position could potentially be displaced by strong nucleophiles, although the presence of the reactive chloromethyl group could lead to competing reactions. As mentioned earlier, the reaction with sodium azide can lead to the substitution of both the chloro and the nitro groups, highlighting the susceptibility of the nitro group to nucleophilic attack. acs.org

The following table provides examples of nucleophilic substitution of the nitro group in related pyrazole systems:

| Substrate | Nucleophile | Position of Substitution | Product | Reference |

| 1,5-Dimethyl-3,4-dinitropyrazole | N-nucleophiles | 3 | 3-Amino-1,5-dimethyl-4-nitropyrazole | nih.gov |

| 1-Methoxymethyl-3,4,5-trinitropyrazole | Aliphatic amines | 5 | 5-Alkylamino-1-methoxymethyl-3,4-dinitropyrazole | nih.gov |

Reductive Transformations of the Nitro Group

The reduction of the nitro group to an amino group is a fundamental transformation in organic synthesis and is a common reaction for nitropyrazoles. This transformation provides access to aminopyrazoles, which are valuable intermediates for the synthesis of a variety of heterocyclic compounds and biologically active molecules.

A range of reducing agents can be employed for this purpose, with catalytic hydrogenation being a widely used method. For instance, the reduction of 4-nitropyrazole-3-ones to the corresponding 4-aminopyrazole-3-ones has been successfully achieved through catalytic hydrogenation with a Pd-C catalyst. nih.gov Another common method involves the use of metals in acidic media, such as tin(II) chloride in hydrochloric acid. This method has been reported for the reduction of nitroindazoles, which are structurally related to nitropyrazoles. nih.gov

Care must be taken when other reducible functional groups, such as the chloromethyl group, are present in the molecule. Selective reduction of the nitro group in the presence of a halomethyl group can be challenging. The choice of reducing agent and reaction conditions is critical to avoid undesired side reactions, such as hydrodehalogenation of the chloromethyl group. For example, while catalytic hydrogenation is effective, it can sometimes lead to the reduction of both the nitro and the halomethyl groups. google.com

The following table summarizes common methods for the reduction of nitro groups in aromatic systems:

| Reducing Agent | Typical Conditions | Reference |

| Catalytic Hydrogenation (e.g., Pd/C, PtO₂) | H₂ gas, various solvents | nih.gov |

| Tin(II) Chloride (SnCl₂) | Concentrated HCl | nih.gov |

| Iron (Fe) | Acetic acid or HCl | General knowledge |

| Sodium Dithionite (Na₂S₂O₄) | Aqueous or alcoholic solutions | General knowledge |

Reactivity of the Pyrazole Ring System

The pyrazole ring is an aromatic five-membered heterocycle containing two adjacent nitrogen atoms. nih.gov This structure possesses a rich and versatile chemistry, making it a valuable scaffold in organic synthesis. nih.govnih.gov The reactivity of the pyrazole ring is intrinsically linked to its electronic properties and the potential for tautomerism in N-unsubstituted derivatives. nih.govnih.gov The pyrazole framework has both nucleophilic and electrophilic centers; typically, positions C3 and C5 are considered electrophilic, while the nitrogen atoms and C4 are nucleophilic. However, the presence of substituents can significantly alter this intrinsic reactivity.

Pyrazoles, as electron-rich heterocyclic systems, are generally susceptible to electrophilic substitution reactions such as nitration, sulfonation, and halogenation. nih.govnih.gov The system's aromaticity allows it to undergo substitution rather than addition, preserving the stable ring structure. docbrown.info The regioselectivity of these reactions is heavily influenced by the substituents already present on the ring. libretexts.org

In the case of this compound, the pyrazole ring is substituted with a strongly electron-withdrawing nitro group (-NO₂) at the C4 position. Electron-withdrawing groups deactivate the aromatic ring towards electrophilic attack by reducing its electron density. imperial.ac.uk Therefore, electrophilic substitution on this specific compound is expected to be significantly more difficult compared to unsubstituted or alkyl-substituted pyrazoles. Any potential electrophilic attack would likely occur at the C5 position, the only available carbon on the ring, but the reaction would require harsh conditions due to the deactivating effect of the nitro group. Chloromethylation of other substituted pyrazoles has been reported as an electrophilic substitution reaction, indicating the ring's capacity for such transformations under certain conditions. researchgate.net

While the pyrazole ring itself is not highly reactive towards nucleophiles, the presence of strong electron-withdrawing substituents, such as a nitro group, can activate the ring for nucleophilic aromatic substitution (SNAr). imperial.ac.uk These groups stabilize the negatively charged intermediate (Meisenheimer complex) formed during the attack of a nucleophile.

For nitrated pyrazoles, nucleophilic substitution is a well-documented transformation, often involving the displacement of a nitro group or another suitable leaving group. mathnet.ruuni-muenchen.de Research on 1-methyl-3,4,5-trinitro-1H-pyrazole has shown that nucleophilic substitution proceeds regiospecifically at the C5 position. mathnet.ru This is a critical finding, as it suggests a predictable pattern of reactivity for N-substituted nitropyrazoles. The N1-substituent directs the nucleophilic attack to the C5 position. uni-muenchen.de Therefore, for this compound, nucleophilic attack on the ring would most likely target the C5 position, potentially leading to cine-substitution, where a hydrogen atom at C5 is replaced, or substitution of the nitro group at C4, although displacement of a nitro group from the C4 position is also a known reaction pathway in other nitropyrazoles. mathnet.ruresearchgate.net

Annular prototropic tautomerism is a characteristic feature of N-unsubstituted pyrazoles. nih.govnumberanalytics.com It involves the migration of a proton between the two nitrogen atoms of the pyrazole ring. numberanalytics.com This equilibrium can significantly influence the chemical reactivity and properties of the molecule, as the two tautomers can have distinct reactivity profiles. nih.govnumberanalytics.com For instance, in a 3-substituted pyrazole, tautomerism results in an equilibrium with the corresponding 5-substituted isomer, which can affect reaction outcomes. nih.gov

However, in this compound, the nitrogen atom at the N1 position is substituted with a methyl group. This N-substitution effectively suppresses annular prototropic tautomerism because there is no mobile proton on a ring nitrogen atom that can migrate. researchgate.net Consequently, the structure is fixed, and tautomerism does not play a role in its chemical reactivity. This structural rigidity simplifies its reaction pathways compared to its N-unsubstituted counterparts.

Influence of Substituents on Chemical Transformations

The nature and position of substituents on the pyrazole ring are paramount in dictating the molecule's reactivity, regioselectivity, and stability. In this compound, the chloromethyl and nitro groups exert profound electronic and steric effects.

The substituents on the pyrazole ring significantly modify its electron distribution and, consequently, its reactivity.

Nitro Group (-NO₂): The nitro group is one of the strongest electron-withdrawing groups due to both resonance and inductive effects. Its presence at the C4 position drastically reduces the electron density of the pyrazole ring. This has two major consequences:

Deactivation towards Electrophiles: The ring is strongly deactivated for electrophilic aromatic substitution. nih.govimperial.ac.uk

Activation towards Nucleophiles: The ring is activated for nucleophilic attack, particularly at positions ortho and para to the nitro group (C3 and C5). uni-muenchen.de

| Substituent | Position | Electronic Effect | Impact on Pyrazole Ring Reactivity |

|---|---|---|---|

| Nitro (-NO₂) | C4 | Strongly Electron-Withdrawing (Resonance & Inductive) | Deactivates ring for electrophilic substitution; Activates ring for nucleophilic substitution. |

| Chloromethyl (-CH₂Cl) | C3 | Inductively Electron-Withdrawing; Reactive Electrophilic Center | Contributes to ring deactivation; Provides a primary site for SN2 reactions. |

| Methyl (-CH₃) | N1 | Weakly Electron-Donating (Inductive & Hyperconjugation) | Slightly activates the ring (effect overshadowed by -NO₂); Suppresses tautomerism. |

Steric hindrance refers to the way the spatial arrangement of atoms or groups in a molecule can impede a chemical reaction. youtube.com In substituted pyrazoles, steric effects, in conjunction with electronic effects, determine the regioselectivity of reactions—the preference for reaction at one position over other possible positions. mdpi.com

In this compound, the substituents at positions C3 and C4, along with the methyl group at N1, create a specific steric environment. The only unsubstituted carbon, C5, is adjacent to the bulky nitro group at C4 and the N-methyl group at N1.

Electrophilic Substitution: While electronically disfavored, any potential electrophilic attack would be directed to the C5 position, as it is the only available site. Steric hindrance from the adjacent nitro group could slow this reaction.

Nucleophilic Substitution on the Ring: As established from studies on analogous compounds like 1-methyl-3,4,5-trinitro-1H-pyrazole, nucleophilic attack is highly regioselective for the C5 position. mathnet.ruuni-muenchen.de The N1-methyl group sterically and electronically directs the incoming nucleophile to C5, away from the C3 position which is shielded by the chloromethyl group. This leads to predictable synthetic outcomes.

Reactions at the Chloromethyl Group: Nucleophilic attack at the chloromethyl group is an SN2 reaction. The accessibility of this group can be influenced by the adjacent N-methyl group at N1. However, as a primary halide, it is generally accessible to nucleophiles, though bulky nucleophiles might experience some steric hindrance. youtube.com

| Reaction Type | Most Probable Site of Attack | Governing Factors |

|---|---|---|

| Electrophilic Substitution | C5 | Electronic deactivation by -NO₂ makes this reaction difficult; C5 is the only available position. |

| Nucleophilic Substitution (on ring) | C5 | Strong activation by -NO₂ group; Directing influence of the N1-methyl group. mathnet.ruuni-muenchen.de |

| Nucleophilic Substitution (on side-chain) | -CH₂Cl | The chloromethyl group is an inherent electrophilic center, prone to SN2 reactions. vulcanchem.com |

Theoretical and Computational Chemistry of Nitropyrazoles

Quantum Chemical Investigations

Quantum chemical methods are employed to investigate the fundamental electronic properties of molecules. These calculations provide a microscopic understanding of molecular structure, stability, and reactivity.

Density Functional Theory (DFT) is a widely used quantum mechanical method for investigating the electronic structure of molecules. nih.gov Studies on nitropyrazoles often utilize DFT to explore their structure, stability, sensitivity, and other properties. tandfonline.com The B3LYP functional is a common choice for such calculations, often paired with basis sets like 6-311+G(d,p) or aug-cc-pVDZ to achieve a balance between accuracy and computational cost. tandfonline.comnih.gov

These studies analyze various molecular properties to predict reactivity and stability. Key parameters calculated include bond lengths, bond angles, and the distribution of electron density. For instance, DFT calculations can reveal how the introduction of a nitro group (-NO₂) affects the geometry and electronic properties of the pyrazole (B372694) ring. nih.gov The presence and position of nitro groups can significantly influence the compound's density and energetic performance. tandfonline.comresearchgate.net In studies of novel pyrazole-containing imide derivatives, DFT has been used to explore binding modes with biological targets. researchgate.net

Table 1: Illustrative DFT-Calculated Parameters for a Pyrazole Derivative Note: This table presents typical data obtained from DFT calculations on pyrazole derivatives for illustrative purposes, as seen in studies on similar compounds. nih.gov

| Parameter | Calculated Value (B3LYP/6-31G(d,p)) | Description |

|---|---|---|

| Total Energy | -650.123 Hartrees | The total electronic energy of the optimized molecular structure. |

| Dipole Moment | 4.5 Debye | A measure of the molecule's overall polarity. |

| N-N Bond Length (ring) | 1.371 Å | The distance between the two adjacent nitrogen atoms in the pyrazole ring. |

| C=N Bond Length (ring) | 1.345 Å | The length of the carbon-nitrogen double bond within the heterocyclic ring. |

Molecular Electrostatic Potential (MEP) is a valuable tool for analyzing and predicting chemical reactivity. researchgate.net It maps the electrostatic potential onto the electron density surface of a molecule, providing a visual representation of the charge distribution. researchgate.net MEP analysis helps identify electron-rich and electron-poor regions, which are crucial for understanding intermolecular interactions. researchgate.netrsc.org

The MEP surface is color-coded to indicate different potential values:

Red: Regions of most negative electrostatic potential, indicating electron-rich areas susceptible to electrophilic attack. researchgate.net

Blue: Regions of most positive electrostatic potential, indicating electron-poor areas susceptible to nucleophilic attack. researchgate.net

Green: Regions of neutral or near-zero potential. researchgate.net

For nitropyrazoles, MEP analysis can pinpoint the reactive sites. The negative potential is typically concentrated around the oxygen atoms of the nitro group, making them sites for electrophilic interaction. The positive potential is often found over the hydrogen atoms of the pyrazole ring. researchgate.net This analysis is instrumental in understanding how the molecule interacts with other reagents. researchgate.net

Table 2: Representative MEP Surface Values for a Nitropyrazole Analog Note: This table illustrates typical MEP values and their interpretation for understanding molecular reactivity. nih.govresearchgate.net

| Molecular Region | Potential Range (kcal/mol) | Interpretation |

|---|---|---|

| Oxygen atoms of Nitro Group | -25 to -15 | Electron-rich region, attractive to electrophiles. |

| Pyrazole Ring C-H Protons | +10 to +20 | Electron-deficient region, potential site for nucleophilic interaction. |

| Molecular Surface (Green Area) | -10 to +10 | Region of relatively neutral potential. |

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on two key orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comlibretexts.org The HOMO acts as the electron donor (nucleophile), while the LUMO acts as the electron acceptor (electrophile). libretexts.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. nih.gov

A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO.

A small HOMO-LUMO gap suggests low stability and high chemical reactivity, as the molecule is more easily polarizable.

In nitropyrazoles, the distribution of the HOMO and LUMO provides insight into the molecule's electronic transitions and reactive behavior. For example, the HOMO might be localized on the pyrazole ring, while the LUMO could be centered on the nitro group, indicating a potential for intramolecular charge transfer upon excitation. nih.gov

Table 3: Illustrative FMO Data for a Pyrazole Derivative Note: This table provides an example of FMO analysis results, similar to those reported for various pyrazole compounds. nih.govresearchgate.net

| Orbital | Energy (eV) | Description |

|---|---|---|

| HOMO | -7.25 eV | Highest Occupied Molecular Orbital; associated with the molecule's ability to donate electrons. |

| LUMO | -1.50 eV | Lowest Unoccupied Molecular Orbital; associated with the molecule's ability to accept electrons. |

| HOMO-LUMO Gap (ΔE) | 5.75 eV | Energy difference between HOMO and LUMO; an indicator of molecular stability and reactivity. |

Computational chemistry provides powerful tools for elucidating reaction mechanisms by mapping the potential energy surface of a chemical reaction. This involves calculating the energies of reactants, intermediates, transition states, and products. nih.gov By determining the activation free energies (ΔG‡) and reaction free energies (ΔG), chemists can predict the most favorable reaction pathways. nih.gov

For nitropyrazoles, this analysis can be used to study synthesis routes, decomposition mechanisms, or reactions with other molecules. For example, the thermal rearrangement of 1-nitropyrazole (B188897) to 3(5)-nitropyrazole involves a transition state that can be characterized computationally. researchgate.net The calculated energy barrier for this transition state determines the reaction rate. Similarly, theoretical studies on the reaction of nitrylimine with nitropropene leading to pyrazole systems have shown how computational results can explain experimentally observed product formation through the analysis of kinetic favorability. nih.gov

Table 4: Hypothetical Energetic Profile for a Reaction Step Note: This table illustrates the type of data generated from the computational analysis of a reaction pathway, based on methodologies described in the literature. nih.gov

| Species | Relative Free Energy (kcal/mol) | Description |

|---|---|---|

| Reactants | 0.0 | The starting point of the reaction, set as the reference energy. |

| Transition State (TS) | +25.0 | The highest energy point along the reaction coordinate; its energy relative to reactants is the activation energy (ΔG‡). |

| Products | -15.0 | The final state of the reaction; its energy relative to reactants is the reaction energy (ΔG). |

Molecular Dynamics and Simulation Studies

While quantum chemical calculations are excellent for analyzing individual molecules, molecular dynamics (MD) simulations are used to study the behavior of a collection of molecules over time. mdpi.com MD simulations provide insights into the dynamic properties and intermolecular interactions within a system, which are crucial for understanding the properties of materials in condensed phases (liquids or solids). eurasianjournals.com

MD simulations model the movement of atoms and molecules by solving Newton's equations of motion. mdpi.com For compounds like nitropyrazoles, these simulations can reveal how molecules pack in a crystal lattice and what types of intermolecular forces (e.g., hydrogen bonds, van der Waals forces, π-π stacking) dominate.

These interactions are fundamental to a material's bulk properties. In the context of energetic materials, intermolecular interactions influence density, sensitivity, and thermal stability. MD simulations can explore the binding modes between a pyrazole derivative and a biological receptor, such as a protein. researchgate.net Parameters like the Root Mean Square Deviation (RMSD) are used to assess the stability of the system over the simulation time, while the Root Mean Square Fluctuation (RMSF) can identify flexible regions within a molecule or protein. researchgate.net

Table 5: Key Aspects of Molecular Dynamics Simulations for Pyrazole Systems Note: This table summarizes the goals and typical outputs of MD simulations as applied to molecular systems containing pyrazoles. researchgate.net

| Simulation Aspect | Description | Example Application |

|---|---|---|

| System Stability | Analyzed by monitoring the Root Mean Square Deviation (RMSD) of atomic positions over time. A stable RMSD indicates the system has reached equilibrium. | Confirming the stability of a pyrazole ligand within a protein's binding pocket. |

| Intermolecular Forces | Identification and quantification of non-covalent interactions, such as hydrogen bonds and π-π stacking, between molecules. | Understanding the crystal packing forces in solid-state nitropyrazoles. |

| Atomic Fluctuations | Measured by the Root Mean Square Fluctuation (RMSF) to identify regions of high mobility within the molecules. | Determining the flexibility of side chains in a pyrazole derivative when bound to a target. |

Conformational Analysis and Intramolecular Interactions

The conformation of nitropyrazole derivatives, including 3-(Chloromethyl)-1-methyl-4-nitropyrazole, is a critical determinant of their crystal packing, density, and ultimately, their energetic properties. Computational studies, often corroborated by X-ray crystallography, reveal nuanced intramolecular interactions that dictate the preferred spatial arrangement of substituents on the pyrazole ring.

The planarity of the pyrazole ring is significantly influenced by its substituents. In many nitrated pyrazoles, the nitro group at the 4-position tends to adopt a nearly planar conformation with the pyrazole ring, an arrangement often stabilized by hydrogen bonds with neighboring C-H elements. mdpi.com However, the introduction of additional groups can induce rotational displacement. For instance, in a 3,4-dinitropyrazole system, the nitro group at the 3-position may be pushed out of the pyrazole plane while the 4-nitro group remains planar. mdpi.com For this compound, the interaction between the 4-nitro group and the adjacent 3-(chloromethyl) group would be a key factor in its conformational preference.

The orientation of side chains is also conformationally significant. Studies on related nitratoalkyl and azidoalkyl nitropyrazoles show that the conformation of the side chain relative to the pyrazole ring can vary. mdpi.com For example, nitratomethyl compounds often feature a nearly planar arrangement with the side chain, while azidomethyl compounds can have the azido (B1232118) group directed toward the pyrazole ring. mdpi.com The conformational lability of such molecules highlights the important role that subtle intramolecular and intermolecular interactions play in determining the final crystal structure. researchgate.net The interplay between the chloromethyl group's rotation and the nitro group's orientation in this compound would likely be explored computationally to identify the lowest energy conformers, which are crucial for understanding its chemical behavior and solid-state properties.

Table 1: Factors Influencing Nitropyrazole Conformation

| Structural Feature | Conformational Effect | References |

|---|---|---|

| 4-Nitro Group | Tends toward a planar conformation with the pyrazole ring, stabilized by C-H hydrogen bonds. | mdpi.com |

| Multiple Nitro Groups | Can cause rotational displacement of one nitro group (e.g., at the 3-position) from the ring's plane. | mdpi.com |

| Alkyl Side Chains | Orientation varies (e.g., planar, gauche, perpendicular) depending on the functional group and interactions. | mdpi.com |

| N-Substitution | N-amino derivatives have shown non-planar structures and conformational lability. | researchgate.net |

Structure-Reactivity Relationship (SRR) Modeling

Computational chemistry provides powerful tools for predicting the outcomes of chemical reactions, a key aspect of designing synthetic routes and understanding reactivity. nih.govcsmres.co.uk For a substituted nitropyrazole like this compound, computational models can predict the course of reactions such as nucleophilic substitution at the chloromethyl group or further functionalization of the pyrazole ring.

Modern approaches often combine traditional reaction templates with the pattern recognition capabilities of neural networks and machine learning. researchgate.netnih.gov By training models on large datasets of known reactions, it is possible to predict the major product from a list of potential candidates with a high degree of accuracy. researchgate.netnih.gov For this compound, such a model could rank the likelihood of different products when reacted with various nucleophiles, considering factors like the electronic influence of the nitro and methyl groups on the pyrazole ring.

Furthermore, quantum mechanical methods, particularly Density Functional Theory (DFT), are used to model reaction pathways and predict reactivity. nih.gov The Molecular Electron Density Theory (MEDT) and Conceptual DFT can calculate global and local electronic properties to predict the reactivity of components in polar processes like cycloadditions, which are used to synthesize pyrazole rings. nih.gov This type of analysis could be applied to predict the regioselectivity of further electrophilic substitution reactions on the this compound ring, determining whether a new substituent would favor the C(5) position, for example. These computational tools are essential for efficiently exploring the chemical space and guiding the synthesis of novel derivatives. nih.gov

From a chemical design perspective, theoretical and computational methods are indispensable for the initial assessment of novel energetic materials based on nitropyrazole scaffolds. nih.gov These methods allow for the estimation of stability and potential energetic performance before undertaking challenging and hazardous synthesis.

Density Functional Theory (DFT) is a cornerstone for these theoretical investigations. It is used to calculate optimized molecular geometries and electronic structures, ensuring that the designed molecules are stable on the potential energy surface (i.e., have no imaginary frequencies). Key parameters derived from these calculations include the Heat of Formation (HOF) and Bond Dissociation Energy (BDE). A high positive HOF is desirable for energetic compounds, and BDE calculations, particularly of the weakest C-NO2 or N-NO2 bond, provide a direct measure of thermal stability. nih.govresearchgate.net

Table 2: Computational Methods in Energetic Material Design

| Method/Theory | Application in Nitropyrazole Design | References |

|---|---|---|

| Density Functional Theory (DFT) | Calculation of optimized geometries, electronic structures, heats of formation (HOF), and bond dissociation energies (BDE). | researchgate.net |

| Isodesmic Reactions | A computational scheme used to accurately calculate standard enthalpies of formation. | |

| Monte-Carlo Method | Estimation of average molar volume and theoretical density based on electron density space. | |

| Hirshfeld Surface Analysis | Visualization and analysis of intermolecular interactions to correlate crystal packing with properties like sensitivity. | uni-muenchen.de |

Applications and Future Directions in Organic Synthesis and Materials Science

Role as Key Synthetic Intermediates

The structure of 3-(Chloromethyl)-1-methyl-4-nitropyrazole makes it an ideal starting point for the construction of diverse molecular architectures. The chloromethyl group is a potent electrophile, readily undergoing nucleophilic substitution reactions, which allows for the introduction of a vast range of functional groups.

The pyrazole (B372694) nucleus is a "privileged scaffold" in medicinal chemistry, appearing in numerous approved drugs. nih.gov this compound is a valuable precursor for creating a variety of pyrazole-based compounds. The reactive chloromethyl group allows for straightforward derivatization. For instance, reaction with various nucleophiles such as amines, thiols, and azides can lead to a diverse library of substituted pyrazoles. These reactions are typically efficient and allow for the introduction of functionalities that can modulate the biological activity or physical properties of the resulting molecules. The synthesis of functionalized pyrazoles is a significant area of research for synthetic organic chemists. chim.it

| Nucleophile | Resulting Functional Group | Potential Application Area |

| Primary/Secondary Amines | Aminomethyl | Pharmaceuticals, Agrochemicals |

| Thiols | Thiomethyl | Material Science, Ligand Synthesis |

| Azide (B81097) Ion | Azidomethyl | Energetic Materials, Click Chemistry |

| Cyanide Ion | Cyanomethyl | Synthesis of Carboxylic Acids and Amines |

| Alcohols/Phenols | Alkoxymethyl/Aryloxymethyl | Fine Chemicals |

This table is interactive. You can sort and filter the data.

Fused heterocyclic systems containing a pyrazole ring are of significant interest due to their diverse biological and physicochemical properties. chim.itnih.gov The chloromethyl group in this compound can be utilized as a handle to construct fused-ring systems. For example, it can react with a dinucleophile, leading to the formation of a new heterocyclic ring fused to the pyrazole core. Such strategies are employed to create novel molecular frameworks for drug discovery and materials science. The synthesis of novel ring systems containing a pyrazole moiety is a convenient approach to new heterocyclic building blocks. nih.gov

The term "polyfunctionalized" refers to molecules bearing multiple functional groups. This compound is inherently a polyfunctionalized molecule. The nitro group can be reduced to an amino group, which can then be further functionalized. The pyrazole ring itself can undergo electrophilic substitution reactions, although the nitro group is deactivating. The primary route to further functionalization remains the substitution of the chloro atom in the chloromethyl group. By sequential or one-pot reactions, a variety of functional groups can be introduced, leading to highly decorated pyrazole structures with tailored properties. The synthesis of polyfunctionalized pyrazoles is of general interest in medicine and material sciences. nih.gov

Integration into Advanced Materials

The unique combination of a nitrogen-rich heterocyclic ring and an energy-rich nitro group makes nitropyrazoles, including this compound, attractive candidates for the development of advanced materials, particularly in the field of energetic materials and coordination chemistry.

Nitropyrazoles are a well-established class of energetic materials. nih.govchemistry-chemists.com The performance of these materials, such as their detonation velocity and thermal stability, is highly dependent on their molecular structure, density, and oxygen balance. nih.gov The this compound scaffold can be systematically modified to fine-tune these properties. The chloromethyl group is a key site for such modifications. For instance, substitution of the chlorine atom with other energetic functionalities can significantly enhance the energetic performance of the resulting compound.

Table of Potential Energetic Functional Groups:

| Reagent | Introduced Group | Impact on Energetic Properties |

| Sodium Azide | Azido (B1232118) (-N3) | Increases nitrogen content and heat of formation |

| Silver Nitrate | Nitrooxy (-ONO2) | Improves oxygen balance and detonation velocity |

| Dinitramide Salts | Dinitramido (-N(NO2)2) | Significantly increases energy output |

| Tetrazole Salts | Tetrazolyl | High nitrogen content, good thermal stability |

This table is interactive. You can sort and filter the data.

These modifications allow for the rational design of new energetic materials with tailored properties, potentially leading to safer and more powerful explosives or propellants. rsc.org

Pyrazole derivatives are excellent ligands in coordination chemistry, capable of forming stable complexes with a wide range of metal ions. pen2print.orgresearchgate.net The resulting coordination complexes have applications in catalysis, materials science, and as models for biological systems. bohrium.com this compound can be readily converted into a chelating ligand. The chloromethyl group can be functionalized to introduce additional donor atoms, such as nitrogen, oxygen, or sulfur, which can then coordinate to a metal center. For example, reaction with a primary amine followed by reaction with another molecule containing a donor atom can create a bidentate or tridentate ligand. The coordination geometry and the properties of the resulting metal complex will depend on the nature of the ligand, the metal ion, and the reaction conditions. The versatility of the pyrazole scaffold allows for the creation of a vast array of coordination compounds with diverse topologies and properties. researchgate.net

Design of Functional Molecules with Specific Chemical Properties

The strategic design of functional molecules hinges on the predictable reactivity and electronic properties of their constituent parts. This compound is a prime candidate for such endeavors due to its distinct functional groups, which can be manipulated to impart specific chemical properties to a larger molecule.

The chloromethyl group at the 3-position serves as a versatile electrophilic handle, readily undergoing nucleophilic substitution reactions. cdnsciencepub.com This allows for the covalent attachment of a wide array of functional moieties, including amines, thiols, alcohols, and carbanions. The ability to introduce diverse substituents at this position is crucial for tuning the steric and electronic properties of the final molecule. For instance, the introduction of long alkyl chains could enhance solubility in nonpolar media, while the attachment of chromophores could lead to novel dyes or optical materials.

The interplay between the chloromethyl and nitro groups allows for the design of molecules with tailored properties. For example, the electron-withdrawing nature of the nitro group can enhance the reactivity of the chloromethyl group towards nucleophiles. This dual functionality enables the synthesis of complex molecules where different parts of the molecule can be introduced sequentially and selectively.

Below is a table illustrating the potential for designing functional molecules through nucleophilic substitution at the chloromethyl group of this compound.

| Nucleophile | Resulting Functional Group | Potential Application Area |

| Primary/Secondary Amine | Substituted Aminomethyl | Pharmaceuticals, Ligands for Metal Catalysis |

| Thiol | Thioether | Self-Assembled Monolayers, Materials Science |

| Alcohol/Phenol | Ether | Agrochemicals, Polymer Science |

| Azide | Azidomethyl | Click Chemistry, Bioorthogonal Labeling |

| Cyanide | Cyanomethyl | Precursor for Carboxylic Acids and Amines |

Emerging Research Avenues

The unique structural and electronic features of this compound pave the way for several exciting areas of future research.

While the synthesis of substituted pyrazoles is well-established, the development of novel, efficient, and regioselective methods for the synthesis of specifically functionalized pyrazoles like this compound remains an active area of research. Future methodologies could focus on late-stage functionalization of pre-existing pyrazole scaffolds, allowing for the rapid generation of diverse derivatives. For instance, direct C-H chloromethylation and nitration of 1-methylpyrazole (B151067) under mild conditions would be a significant advancement.

Furthermore, the development of one-pot or tandem reactions that utilize this compound as a key intermediate could streamline the synthesis of complex molecules. For example, a sequence involving nucleophilic substitution at the chloromethyl group followed by reduction of the nitro group and subsequent functionalization of the resulting amine could be performed in a single vessel, improving efficiency and reducing waste.

The combination of the chloromethyl and nitro groups on the pyrazole ring may give rise to unique and underexplored reactivity patterns. The electron-deficient nature of the 4-nitropyrazole ring could influence the stability of intermediates formed during reactions at the chloromethyl group. For example, it is plausible that the nitro group could stabilize an adjacent carbocationic intermediate, potentially altering the course of certain substitution reactions.

Reactions involving the nitro group, beyond simple reduction, also warrant investigation. For instance, the nitro group could participate in cycloaddition reactions or be a precursor for other nitrogen-containing functional groups through various transformations. The reaction of related 1,4-dinitropyrazoles with nucleophiles has been shown to proceed via an ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closure) mechanism, suggesting that this compound might undergo similar complex transformations under specific conditions. researchgate.net

The following table outlines potential areas for exploring the unique reactivity of this compound.

| Reaction Type | Potential Outcome | Significance |

| Intramolecular Cyclization | Formation of fused pyrazole systems | Access to novel heterocyclic scaffolds |

| Cross-Coupling Reactions | C-C and C-N bond formation | Diversification of the pyrazole core |

| Reactions with Binucleophiles | Formation of macrocycles or polymers | Development of new materials |

| Photochemical Reactions | Light-induced transformations | Applications in photochemistry and materials science |

The modular nature of pyrazole synthesis and the reactivity of the chloromethyl group make this compound an ideal candidate for high-throughput synthesis and screening. Combinatorial approaches, where a library of diverse nucleophiles is reacted with the chloromethyl group, could rapidly generate a large number of novel compounds. sci-hub.se These libraries could then be screened for interesting chemical or physical properties, accelerating the discovery of new functional molecules.

Flow chemistry is another emerging technology that could be applied to the synthesis and functionalization of this compound. mdpi.com Continuous-flow reactors offer precise control over reaction parameters, enhanced safety, and the potential for automated synthesis, making them well-suited for the rapid optimization of reaction conditions and the production of compound libraries. The development of robust flow chemistry protocols for the nucleophilic substitution reactions of this compound would be a significant step towards its widespread use in discovery chemistry.

Q & A

Basic Question: What are the optimal synthetic routes for 3-(Chloromethyl)-1-methyl-4-nitropyrazole, and how do reaction conditions influence yield and purity?

Answer:

The synthesis of pyrazole derivatives typically involves cyclization of hydrazine derivatives with β-diketones or via nitration of pre-functionalized pyrazole intermediates. For this compound:

- Step 1 : Start with 1-methylpyrazole. Introduce the nitro group at the 4-position using mixed acid (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to avoid over-nitration .

- Step 2 : Chloromethylation at the 3-position via Friedel-Crafts alkylation using chloromethyl chloride and a Lewis acid catalyst (e.g., AlCl₃). Solvent choice (e.g., dichloromethane vs. toluene) affects reaction kinetics and byproduct formation .

- Optimization : Monitor reaction progress via TLC or HPLC. Purification through column chromatography (silica gel, eluent: hexane/ethyl acetate) yields >85% purity. Contradictions in literature regarding solvent effects (e.g., dichloromethane vs. DMF) suggest cross-validation via kinetic studies is critical .

Advanced Question: How can computational chemistry resolve contradictions in proposed reaction mechanisms for the chloromethylation step?

Answer:

Conflicting hypotheses exist regarding whether chloromethylation proceeds via electrophilic substitution or radical intermediates:

- Methodology :

- Perform DFT calculations (e.g., Gaussian 16) to model transition states and activation energies for both pathways.

- Compare computed intermediates with experimental spectroscopic data (e.g., EPR for radical detection) .

- Data Analysis : If radical intermediates are absent in EPR, favor the electrophilic mechanism. Validate with kinetic isotope effects (KIEs) to distinguish between mechanisms .

Basic Question: What spectroscopic techniques are most reliable for characterizing this compound?

Answer:

- ¹H/¹³C NMR : Identify substituent positions. The nitro group deshields adjacent protons (δ 8.5–9.0 ppm for pyrazole-H), while the chloromethyl group appears as a triplet (δ 4.5–5.0 ppm) .

- IR Spectroscopy : Confirm nitro (1520–1350 cm⁻¹, asymmetric stretch) and C-Cl (750–550 cm⁻¹) groups .

- Mass Spectrometry (HRMS) : Verify molecular ion ([M+H]⁺) and fragmentation patterns (e.g., loss of Cl or NO₂ groups) .

Advanced Question: How does steric hindrance from the 1-methyl group influence regioselectivity in subsequent substitution reactions?

Answer:

The 1-methyl group directs nucleophilic attacks to the 3- and 5-positions due to steric and electronic effects:

- Experimental Design :

- React with amines (e.g., benzylamine) under varying conditions (polar/aprotic solvents, 25–80°C).

- Use X-ray crystallography to determine product structures .

- Findings : In polar solvents (DMF), 3-substitution dominates (80–90%), while bulky nucleophiles favor 5-substitution due to reduced steric clash .

Basic Question: What are the stability challenges of this compound under storage conditions?

Answer:

- Degradation Pathways : Hydrolysis of the chloromethyl group in humid environments forms hydroxymethyl derivatives. Nitro groups may undergo photochemical reduction .

- Mitigation : Store under inert atmosphere (N₂/Ar) at –20°C in amber vials. Monitor purity via periodic HPLC analysis (C18 column, acetonitrile/water mobile phase) .

Advanced Question: Can this compound act as a precursor for metal-organic frameworks (MOFs), and how does its nitro group affect coordination chemistry?

Answer:

- MOF Synthesis : React with Zn(II) or Cu(II) salts in DMF/ethanol. The nitro group can act as a weak Lewis base, but its electron-withdrawing nature reduces metal affinity compared to amino derivatives .

- Characterization : Use PXRD to confirm MOF crystallinity and BET analysis for surface area. Compare with analogues lacking the nitro group to isolate its electronic effects .

Basic Question: What safety protocols are essential when handling this compound?

Answer:

- Hazards : Chloromethyl groups are alkylating agents (potential carcinogens); nitro compounds may explode under heat or shock .

- Protocols : Use fume hoods, explosion-proof equipment, and PPE (nitrile gloves, lab coat). Neutralize waste with 10% sodium thiosulfate before disposal .

Advanced Question: How can kinetic studies resolve discrepancies in reported catalytic efficiencies for its use in cross-coupling reactions?

Answer:

- Methodology :

- Conduct Suzuki-Miyaura coupling with aryl boronic acids using Pd(PPh₃)₄.

- Track reaction rates via in situ IR or UV-Vis spectroscopy.

- Data Interpretation : Compare turnover frequencies (TOFs) across studies. Contradictions often arise from solvent polarity or catalyst loading variations .

Basic Question: What chromatographic methods are optimal for separating byproducts during synthesis?

Answer:

- Normal-Phase HPLC : Use silica columns with gradient elution (hexane → ethyl acetate) to resolve chloromethyl and nitration byproducts .

- GC-MS : Detect volatile impurities (e.g., residual chloromethyl chloride) with a DB-5 column and He carrier gas .

Advanced Question: What role does this compound play in designing photoaffinity probes for enzyme inhibition studies?

Answer:

- Application : The chloromethyl group enables covalent bonding to enzyme active sites upon UV irradiation. The nitro group enhances probe stability .

- Validation : Use LC-MS/MS to identify labeled peptides and X-ray crystallography to map binding sites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.